5-(3-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(3-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to form the benzoxazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine derivatives with different functional groups.
Scientific Research Applications
5-(3-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, it may interact with neurotransmitter receptors in the brain, modulating neurological functions .
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-2-(4-methoxyphenyl)-1,3-benzoxazine: Similar structure but lacks the pyrazolo ring.
9-Methoxy-2-(4-methoxyphenyl)-1,3-benzoxazine: Similar structure but lacks the chlorophenyl group.
5-(3-Chlorophenyl)-9-methoxy-1,3-benzoxazine: Similar structure but lacks the methoxyphenyl group.
Uniqueness
5-(3-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of both the pyrazolo and benzoxazine rings, which contribute to its distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21ClN2O3/c1-28-18-8-6-15(7-9-18)21-14-22-20-13-19(29-2)10-11-23(20)30-24(27(22)26-21)16-4-3-5-17(25)12-16/h3-13,22,24H,14H2,1-2H3 |
InChI Key |
OJCPLSUAIPAHEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)OC)OC3C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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